1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of cyclohexyl, phenyl, thiazolyl, and pyrrol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thiazole precursor.
Cyclohexyl Group Introduction: Using cyclohexylamine or a similar reagent.
Pyrrol Ring Construction: Through cyclization reactions involving appropriate precursors.
Imino Group Addition: Using reagents like imines or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol would depend on its specific application. Generally, it might involve:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 1-cyclohexyl-5-imino-4-(4-ethyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Uniqueness
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-cyclohexyl-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3OS/c20-18-17(16(23)11-22(18)14-9-5-2-6-10-14)19-21-15(12-24-19)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,20,23H,2,5-6,9-11H2 |
InChI Key |
HCKYFMGOGHUUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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